1-[(adamantan-1-yl)methoxy]-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
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Overview
Description
1-[(adamantan-1-yl)methoxy]-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a complex organic compound that features a unique combination of adamantane, tetrahydroisoquinoline, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(adamantan-1-yl)methoxy]-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a methoxy group. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst.
Synthesis of the Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline core is synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The adamantane and tetrahydroisoquinoline derivatives are then coupled through a nucleophilic substitution reaction, forming the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(adamantan-1-yl)methoxy]-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-[(adamantan-1-yl)methoxy]-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active molecules.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 1-[(adamantan-1-yl)methoxy]-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors in the brain, modulating their activity and influencing neurological functions.
Enzymes: It could inhibit or activate specific enzymes, altering metabolic pathways.
Ion Channels: The compound may affect ion channel function, impacting cellular signaling and communication.
Comparison with Similar Compounds
1-[(adamantan-1-yl)methoxy]-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride can be compared to other compounds with similar structures, such as:
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Tetrahydroisoquinoline Derivatives: Compounds with similar core structures that exhibit various biological activities.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4.ClH/c1-28-23-8-20-3-4-26(13-21(20)9-24(23)29-2)14-22(27)15-30-16-25-10-17-5-18(11-25)7-19(6-17)12-25;/h8-9,17-19,22,27H,3-7,10-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREUXXQQTHYKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC(COCC34CC5CC(C3)CC(C5)C4)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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